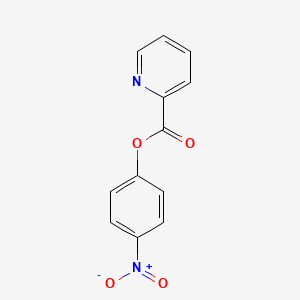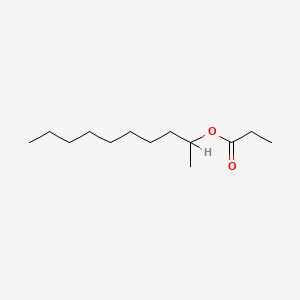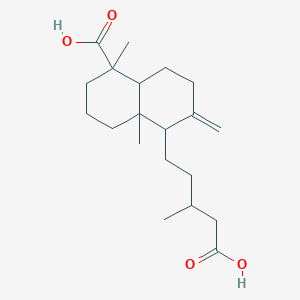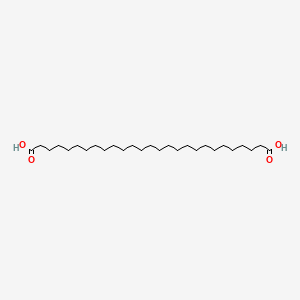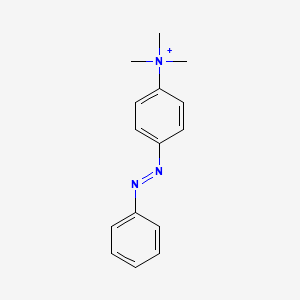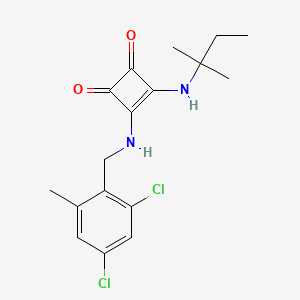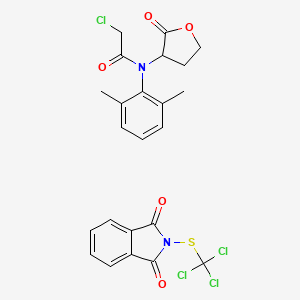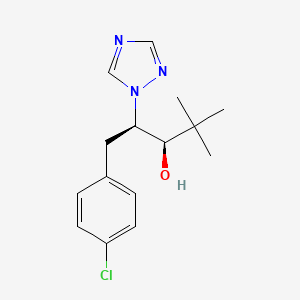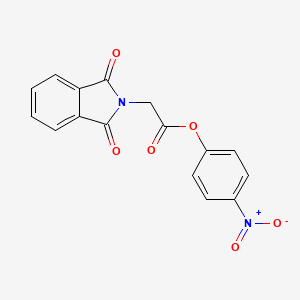
4-Nitrofenil ftalimidoacetato
Descripción general
Descripción
4-nitrophenyl phthalimidoacetate is a carboxylic ester obtained by formal condensation of the carboxy group of phthalimidoacetic acid with the phenolic hydroxy group of 4-nitrophenol. It is a C-nitro compound, a carboxylic ester and a member of phthalimides. It derives from a 4-nitrophenol, a glycine and a phthalimide.
Aplicaciones Científicas De Investigación
Radiofluoración indirecta de biomoléculas
Los ésteres activados por 4-nitrofenilo, incluido el 4-nitrofenil ftalimidoacetato, son sintonizadores superiores para la radiofluoración indirecta de biomoléculas . Se utilizan para preparar rápidamente sintonizadores de acilación marcados con 18 F en un solo paso . Esto es particularmente útil en la imagenología molecular, que está transformando la medicina moderna a través del uso de radiofármacos que permiten detectar procesos fisiológicos específicos que ocurren dentro del cuerpo a nivel celular .
Reducción ecológica de 4-nitrofenol
El this compound se puede utilizar en la reducción electroquímica del 4-nitrofenol . Este proceso es simple y eficaz, transformando el 4-nitrofenol en 4-aminofenol prácticamente sin subproductos no deseados . Este método es ecológico y se puede utilizar para la descontaminación del agua .
Reducción catalítica de 4-nitrofenol
La reducción catalítica de 4-nitrofenol (4-NP) se ha convertido en una reacción de referencia para evaluar la actividad de materiales nanoestructurados . El this compound se puede utilizar en este proceso para explorar los materiales nanoestructurados catalíticos eficientes sintetizados .
Direcciones Futuras
The future directions for research on 4-Nitrophenyl phthalimidoacetate and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a topic of ongoing research . Additionally, the potential use of related compounds in biosensors and bioassays is an area of growing interest .
Mecanismo De Acción
Target of Action
4-Nitrophenyl phthalimidoacetate is a carboxylic ester obtained by formal condensation of the carboxy group of phthalimidoacetic acid with the phenolic hydroxy group of 4-nitrophenol It is known to have functional parents such as 4-nitrophenol, glycine, and phthalimide .
Mode of Action
It’s known that the compound is a carboxylic ester , which suggests that it may undergo hydrolysis in biological systems to release its parent compounds
Biochemical Pathways
Its parent compound, 4-nitrophenol, is known to be involved in various biological processes
Result of Action
Related compounds have been studied for their catalytic reduction properties , suggesting that 4-Nitrophenyl phthalimidoacetate may also exhibit similar properties
Action Environment
It’s known that environmental conditions can significantly impact the activity of similar compounds
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl phthalimidoacetate plays a crucial role in biochemical reactions, particularly in the study of enzyme kinetics and mechanisms. It interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the ester bond in the compound. This interaction is essential for understanding the catalytic mechanisms of these enzymes. Additionally, 4-Nitrophenyl phthalimidoacetate can act as a substrate for certain enzymes, leading to the release of 4-nitrophenol, which can be quantitatively measured to study enzyme activity .
Cellular Effects
The effects of 4-Nitrophenyl phthalimidoacetate on various cell types and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of 4-Nitrophenyl phthalimidoacetate by cellular esterases can lead to changes in intracellular concentrations of 4-nitrophenol, impacting cellular signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, 4-Nitrophenyl phthalimidoacetate exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound’s ester bond is hydrolyzed by esterases, resulting in the formation of 4-nitrophenol and phthalimidoacetic acid. This reaction can inhibit or activate enzymes, depending on the context, and can lead to changes in gene expression by altering the availability of key metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl phthalimidoacetate change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that the degradation products can still influence cellular functions, although to a lesser extent than the intact compound .
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl phthalimidoacetate vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and cellular toxicity. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research .
Metabolic Pathways
4-Nitrophenyl phthalimidoacetate is involved in several metabolic pathways, primarily through its interactions with esterases and other enzymes. The hydrolysis of the compound leads to the formation of 4-nitrophenol and phthalimidoacetic acid, which can further participate in various metabolic reactions. These interactions can affect metabolic flux and the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl phthalimidoacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution mechanisms are essential for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl phthalimidoacetate is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules. This localization is crucial for its activity and function, as it allows the compound to modulate key cellular processes directly .
Propiedades
IUPAC Name |
(4-nitrophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c19-14(24-11-7-5-10(6-8-11)18(22)23)9-17-15(20)12-3-1-2-4-13(12)16(17)21/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCDNNJLCIKUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354893 | |
| Record name | CHEBI:75058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21313-49-5 | |
| Record name | CHEBI:75058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-hydroxyethyl-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]sulfamoyl]benzoic acid ethyl ester](/img/structure/B1215827.png)

